molecular formula C15H8ClFN2 B2890664 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile CAS No. 338791-76-7

2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile

Cat. No. B2890664
CAS RN: 338791-76-7
M. Wt: 270.69
InChI Key: HWGIPEYIUDRZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile” is a chemical compound with the CAS Number: 338791-76-7. It has a molecular weight of 270.69 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H8ClFN2/c16-13-6-3-7-14(17)15(13)12(9-19)11-5-2-1-4-10(11)8-18/h1-7,12H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Crystal Structure Analysis

Studies on molecules with similar structures, such as polysubstituted benzenes, have focused on their crystal structure to understand the spatial arrangement and potential for forming hydrogen bonds, which is crucial for applications in crystal engineering and design of new materials (Zhang, 2013).

Fluorescence Applications

Compounds with benzene rings and substituents that affect electronic properties are explored for their fluorescence characteristics. For instance, benzene derivatives with specific electron-donating and withdrawing groups exhibit solid-state emissive properties and solvent- and pH-independent fluorescence, making them suitable for imaging applications and displays (Beppu et al., 2015).

Synthetic Chemistry

The synthesis and functionalization of benzene derivatives, including those with cyano groups, are of significant interest in organic chemistry for creating complex molecules. This includes methodologies for annulating aromatic compounds to form new heterocycles, which are fundamental in drug discovery and materials science (Nowacki & Wojciechowski, 2017).

Photophysical Studies

Research on the spectral properties of fluorophores based on benzene derivatives indicates their potential in developing new photoluminescent materials. These studies are crucial for applications in optoelectronics, sensors, and fluorescence microscopy (Danko et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)-cyanomethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2/c16-13-6-3-7-14(17)15(13)12(9-19)11-5-2-1-4-10(11)8-18/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIPEYIUDRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C#N)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.